1-methyl-4-phenyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-4-phenyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-22-16-14-24(13-12-23-10-6-3-7-11-23)19(25)17(16)18(21-20(22)26)15-8-4-2-5-9-15/h2,4-5,8-9,18H,3,6-7,10-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDDEKYXHIICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CCN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-Methyl-4-phenyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 853618-66-3) is a synthetic compound that has attracted attention due to its potential pharmacological properties. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 354.4 g/mol. The structure features a pyrrolo[3,4-d]pyrimidine core with a piperidine side chain which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 853618-66-3 |
| Molecular Formula | C20H26N4O2 |
| Molecular Weight | 354.4 g/mol |
Research indicates that compounds with similar structures often interact with various biological targets including:
- Neurotransmitter Receptors : Compounds in this class may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
- Kinase Inhibition : Some studies suggest that similar derivatives can act as inhibitors of specific kinases involved in cell signaling pathways related to cancer and neurological disorders.
Anticonvulsant Activity
In related studies, compounds structurally akin to 1-methyl-4-phenyl derivatives have demonstrated significant anticonvulsant properties. For instance, a study highlighted that certain derivatives showed effective protection against seizures in animal models, indicating potential for treating epilepsy .
Antiproliferative Effects
The antiproliferative activity of structurally similar compounds has been documented in various cancer cell lines. For example, some derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin. This suggests that the compound may have potential applications in oncology .
Study 1: Anticonvulsant Efficacy
A study involving the administration of a related compound showed a marked reduction in seizure frequency in rodent models. The median effective dose (ED50) was determined to be significantly lower than that of conventional treatments, suggesting enhanced efficacy and reduced side effects .
Study 2: Cancer Cell Line Testing
In vitro testing on human cancer cell lines including HT29 (colon cancer) and Jurkat (leukemia) demonstrated that certain analogues exhibited substantial cytotoxicity. The presence of electron-withdrawing groups on the phenyl ring was correlated with increased activity against these cell lines, indicating a structure-activity relationship worth exploring further .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrolopyrimidine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-methyl-4-phenyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have shown promising results in inhibiting tumor growth in vitro.
Case Study:
A study evaluated the biological activity of related pyrrolopyrimidine derivatives against MDA-MB-231 and MCF-7 breast cancer cell lines. The most effective compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating a strong potential for further development as anticancer drugs .
Neuropharmacological Effects
The compound's structure suggests possible interactions with neurotransmitter systems. Research into similar piperidine derivatives has revealed their efficacy as modulators of the central nervous system. These compounds may influence dopamine and serotonin pathways, making them candidates for treating disorders such as depression or anxiety.
Case Study:
In a pharmacological study, derivatives with piperidine moieties exhibited anxiolytic and antidepressant-like activities in rodent models. These findings support the hypothesis that modifications to the pyrrolopyrimidine structure can enhance neuroactive properties .
Structure-Activity Relationship (SAR)
Understanding the relationship between the compound's structure and its biological activity is crucial for drug development. The presence of specific functional groups can significantly influence potency and selectivity.
| Functional Group | Effect on Activity |
|---|---|
| Methyl group | Enhances lipophilicity and cellular uptake |
| Piperidine ring | Increases binding affinity to neurotransmitter receptors |
| Phenyl substituent | Modulates interaction with target proteins |
Synthesis and Derivative Development
The synthesis of 1-methyl-4-phenyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its analogs.
Synthesis Method:
A one-pot synthesis approach has been reported for generating pyrrolopyrimidine derivatives from readily available starting materials. This method simplifies the process while maintaining high yields and purity levels .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Position 1 Substitutions : The methyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs (e.g., –3), where H at position 1 correlates with shorter half-lives .
Position 4 Aromatic Groups: The phenyl group in the target compound lacks electron-donating/-withdrawing substituents (vs.
Position 6 Side Chains : The 2-(piperidin-1-yl)ethyl group introduces a flexible, basic side chain, contrasting with rigid aromatic substitutions (e.g., benzyl in ). This may improve blood-brain barrier penetration, as seen in ’s CNS-active analog .
Physicochemical and Spectral Properties
Comparative data for melting points (MP), retention factors (Rf), and FTIR signatures highlight substituent-driven trends:
Table 2: Physicochemical and Spectral Data
- Melting Points : Higher MPs (e.g., 220°C in ) correlate with polar groups (hydroxyl, methoxy), whereas the target compound’s methyl and piperidine groups may lower MP due to reduced crystallinity .
- FTIR : All analogs share C=O stretches (~1680 cm⁻¹), but the target compound lacks hydroxyl peaks (absent in ’s 4j), suggesting lower solubility .
Anti-Diabetic Potential:
- Compounds with 4-hydroxyphenyl and benzyl/fluorobenzyl groups () exhibit α-glucosidase inhibition (IC₅₀: 12–18 μM), attributed to hydrogen bonding with catalytic residues . The target compound’s phenyl group may weaken this interaction, but its piperidine moiety could compensate via hydrophobic binding.
- QSAR Insights : Electron-donating groups at position 4 (e.g., hydroxyl in ) enhance antimicrobial activity, while lipophilic side chains (e.g., octyl in ’s Compound B) improve membrane permeability .
CNS Activity Hypotheses:
- The piperidinylethyl group in the target compound mirrors ’s antipsychotic design, where piperidine-linked benzisoxazole derivatives target dopamine receptors . Molecular dynamics simulations suggest such side chains stabilize receptor-ligand complexes via salt bridges and π-cation interactions.
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Piperidine-containing derivatives (target compound, ) show promise for CNS applications, whereas anti-diabetic activity favors polar substituents (hydroxyl, fluorobenzyl) .
- Methyl groups at position 1 may reduce oxidative metabolism, extending half-life compared to unsubstituted analogs .
Gaps and Future Directions: The target compound’s synthesis and in vitro profiling are needed to validate hypotheses.
Q & A
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
- Methodological Answer : Screen against enzyme targets (e.g., PARP-1, α-glucosidase) using fluorometric or colorimetric assays. For receptor binding (e.g., dopamine D2), radioligand displacement assays with [³H]spiperone are standard. Cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays provides initial activity profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies (e.g., PARP inhibition vs. dopamine receptor agonism)?
- Methodological Answer : Perform orthogonal assays (e.g., isothermal titration calorimetry for binding affinity vs. cellular functional assays) to confirm target engagement. Computational docking (AutoDock Vina) identifies binding poses in PARP-1 (NAD+ binding site) vs. dopamine receptors (transmembrane domains). Validate selectivity using knockout cell lines .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the piperidine ring to enhance solubility. Prodrug approaches (e.g., esterification of hydroxyl groups) improve oral bioavailability. Pharmacokinetic profiling in rodent models (plasma t½, Cmax) guides iterative structural modifications .
Q. How can computational modeling elucidate the mechanism of action for ambiguous biological targets?
- Methodological Answer : Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Quantum mechanical calculations (DFT) predict electron distribution in the pyrrolo-pyrimidine core, correlating with redox activity. Network pharmacology models integrate multi-omics data to identify off-target effects .
Q. What methodologies validate the compound’s purity and stability under long-term storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., hydrolysis of the dione moiety). Mass balance analysis ensures compliance with ICH guidelines. Lyophilization in amber vials under nitrogen atmosphere preserves integrity .
Contradiction Analysis and Experimental Design
Q. How to address discrepancies in reported IC₅₀ values for enzyme inhibition across studies?
- Methodological Answer : Standardize assay conditions (pH, ionic strength, cofactor concentrations) using validated protocols (e.g., NIH Assay Guidance Manual). Cross-validate with recombinant vs. native enzyme sources. Statistical meta-analysis (e.g., Forest plots) identifies outliers due to methodological variability .
Q. What experimental frameworks integrate this compound’s activity with broader pharmacological pathways?
- Methodological Answer : Transcriptomic profiling (RNA-seq) in treated cell lines identifies differentially expressed genes (e.g., apoptosis markers). Pathway enrichment analysis (KEGG, Reactome) links activity to signaling cascades (e.g., PI3K/Akt). In silico pharmacophore modeling aligns structural features with known drug databases .
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